5-ethoxy-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

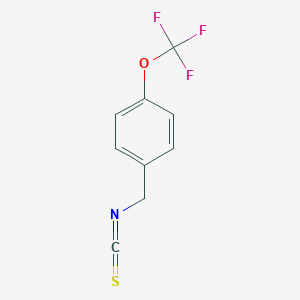

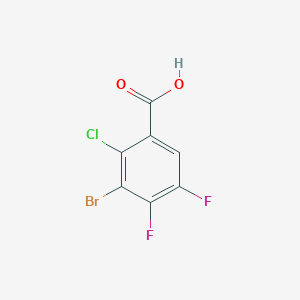

5-Ethoxy-1H-pyrazol-3-amine is a compound with the molecular formula C5H9N3O and a molecular weight of 127.14 . It appears as a white powder . This compound is used in research and development . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with an ethoxy group attached to the 5-position and an amine group attached to the 3-position . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound is a white powder . Its molecular formula is C5H9N3O and its molecular weight is 127.14 . Further physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The chemistry of pyrazoline derivatives like 5-ethoxy-1H-pyrazol-3-amine is central to the synthesis of various heterocyclic compounds due to their reactivity and ability to serve as building blocks for a wide range of heterocycles. These compounds are pivotal in developing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, showcasing their versatility in synthesizing heterocyclic compounds and dyes. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from a plethora of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, highlighting their significant role in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives are well-documented for their diverse biological properties, leading to extensive research in therapeutic applications. These derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, anticancer, and others. Their significance extends to acting as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic activities. The exploration of pyrazoline derivatives in therapeutic applications demonstrates their potential in developing new pharmacological agents (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Activity

The potential of pyrazoline derivatives in anticancer therapy is particularly noteworthy. These compounds, recognized for their biological activity, have been the subject of research aimed at exploring their efficacy in anticancer applications. The review of pyrazoline derivatives in patent literature showcases the development of these compounds with a focus on their introduction, general method, and synthetic schemes emphasizing their significant role in anticancer activity. This research domain continues to offer promising avenues for the discovery of new anticancer agents (Ray et al., 2022).

Mecanismo De Acción

Target of Action

5-Ethoxy-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect millions of people worldwide, making the study of such compounds crucial for global health .

Mode of Action

The compound interacts with its targets by inhibiting the activation of the PI3K/AKT kinase signaling pathway . This pathway is frequently associated with tumorigenesis, and its dysregulation may contribute to tumor resistance to a variety of antineoplastic agents . The compound’s interaction with its targets results in the inhibition of tumor cell growth and survival in susceptible tumor cell populations .

Biochemical Pathways

The compound affects the PI3K/AKT kinase signaling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity . By inhibiting this pathway, the compound can potentially suppress the growth of the targeted organisms .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

The compound has shown potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt is also important to note that the compound should be stored in a tightly closed container, in a cool and dry place , indicating that moisture and heat could potentially affect its stability.

Safety and Hazards

5-Ethoxy-1H-pyrazol-3-amine should be stored in a tightly closed container, in a cool and dry place . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . The compound should be kept away from heat/sparks/open flames/hot surfaces . Detailed safety data sheet can be found in the references .

Propiedades

IUPAC Name |

3-ethoxy-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZOMEQIPIJVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597268 |

Source

|

| Record name | 3-Ethoxy-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117717-10-9 |

Source

|

| Record name | 3-Ethoxy-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)